(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid
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Overview
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Cyclohexene Introduction: The cyclohex-3-en-1-yl group is introduced through a series of reactions involving the appropriate cyclohexene derivative and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of reactants and solvents.
Automated Systems: Employing automated synthesis systems to ensure consistency and efficiency.
Purification: Utilizing large-scale purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotection: Free amino acid.
Coupling: Peptide chains with the desired sequence.
Scientific Research Applications
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is crucial in the stepwise synthesis of peptides.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Studies: Helps in studying protein interactions and functions by allowing the synthesis of specific peptide sequences.
Mechanism of Action
The primary mechanism of action for this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of peptide chains.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is unique due to the presence of the cyclohex-3-en-1-yl group, which can impart specific structural and functional properties to the synthesized peptides.
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-3-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-2,4-7,10-13,16,21-22H,3,8-9,14-15H2,(H,25,28)(H,26,27)/t16?,22-/m0/s1 |
InChI Key |
DJJADOSOQLAGSG-XLDIYJRPSA-N |
Isomeric SMILES |
C1CC(CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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